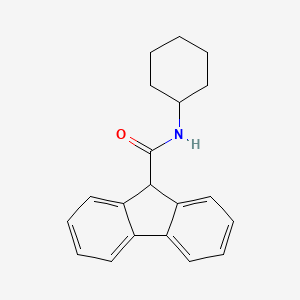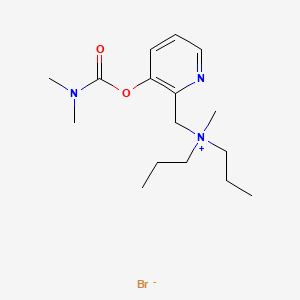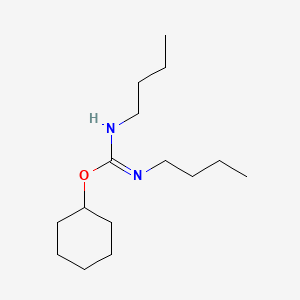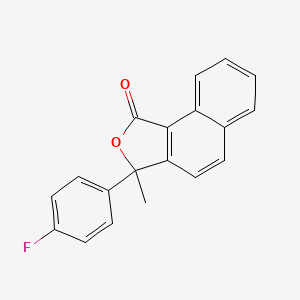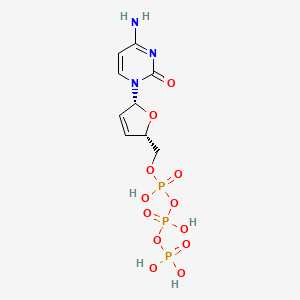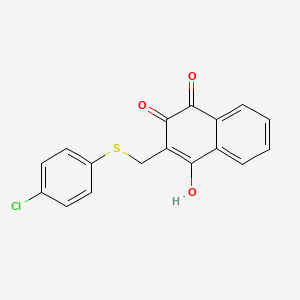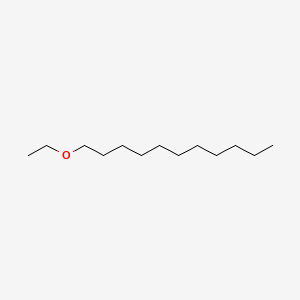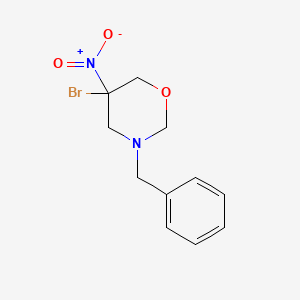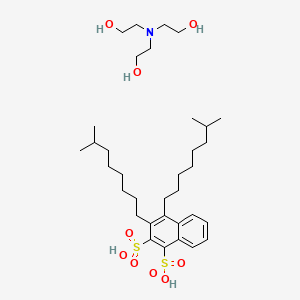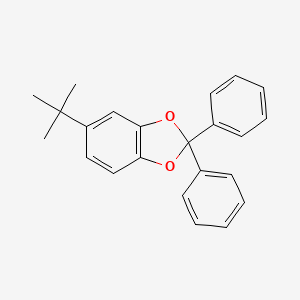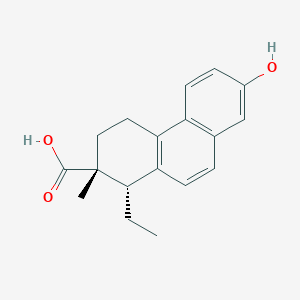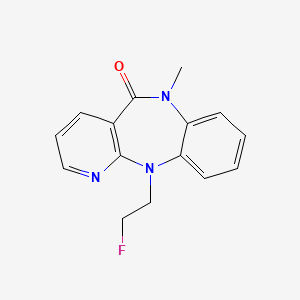
4-Chloroethcathinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroethcathinone, also known as 4-chloro-2-ethylamino-1-phenylpropan-1-one, is a synthetic stimulant belonging to the cathinone class. It is structurally related to the naturally occurring compound cathinone, found in the khat plant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroethcathinone typically involves the reaction of 4-chlorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroethcathinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: 4-chloroethanol or 4-chloroethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroethcathinone has several applications in scientific research:
Mechanism of Action
4-Chloroethcathinone exerts its effects by increasing the release of monoamine neurotransmitters such as dopamine and serotonin. It acts as a releasing agent, promoting the release of these neurotransmitters from presynaptic neurons into the synaptic cleft. This leads to increased stimulation of postsynaptic receptors, resulting in its stimulant and psychoactive effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Chloroethcathinone: Similar structure but with the chloro group at the meta position.
4-Fluoroethcathinone: Fluoro group instead of chloro at the para position.
4-Methoxyethcathinone: Methoxy group instead of chloro at the para position.
Uniqueness: 4-Chloroethcathinone is unique due to its specific substitution pattern, which influences its pharmacological properties. The presence of the chloro group at the para position enhances its potency as a stimulant compared to other similar compounds .
Properties
CAS No. |
14919-85-8 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |
InChI Key |
RNBCGEIZCHBTGL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


